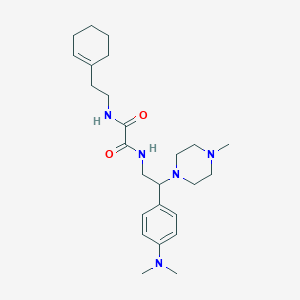![molecular formula C20H26ClN3O2S2 B3006247 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329932-80-0](/img/structure/B3006247.png)
6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds have been the subject of various studies due to their potential biological activities. The papers provided discuss analogues and related compounds, which offer insights into the synthesis, characterization, and properties of this class of compounds.
Synthesis Analysis
The synthesis of related tetrahydrothieno[2,3-c]pyridine analogues involves conventional techniques. For instance, the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . Another related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is often complex and is characterized using various analytical techniques. X-ray crystallographic analysis has been used to determine the crystal and molecular structure of a related compound, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . The dihedral angles between the thiophene ring and other substituents have been measured, providing insight into the spatial arrangement of the molecules .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be inferred from their interactions with other substances. For example, the antibacterial activity of the synthesized analogues against various bacterial strains indicates that these compounds can interact with biological targets . The ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli suggests that the compound of interest may also exhibit similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the crystal structure analysis, can influence the compound's solubility, melting point, and other physical properties . The electronic structure, as determined by valence molecular orbital calculations, can be correlated with the bioactivity of the molecules, suggesting that the electronic properties play a significant role in their chemical behavior . The positional disorder observed in some of the methylene groups indicates flexibility in the molecular structure, which could affect the compound's interactions and stability .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is involved in the synthesis of various novel heterocyclic compounds. For instance, Bakhite et al. (2005) explored its role in synthesizing novel pyrido and thieno derivatives, highlighting its versatility in forming complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Awad et al. (1991) synthesized thienoquinolines starting from similar compounds, indicating its utility in constructing unique fused systems (Awad, Abdel-rahman, & Bakhite, 1991).
Antimycobacterial Applications
Nallangi et al. (2014) demonstrated its importance in antimycobacterial research, where derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed promising activity, suggesting potential therapeutic applications (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Antibacterial Activity
Doshi et al. (2015) synthesized 6-tosyl analogues of this compound, revealing its ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This research points to its potential as a lead compound in developing new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Molecular Hybridization for Drug Discovery
Samala et al. (2014) used this compound in a molecular hybridization approach to develop Mycobacterium tuberculosis pantothenate synthetase inhibitors. This underscores its significance in drug discovery, particularly for tuberculosis treatment (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Propiedades
IUPAC Name |
6-ethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-3-23-10-8-15-16(12-23)27-20(18(15)19(21)25)22-17(24)9-11-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYCVOFHDBJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

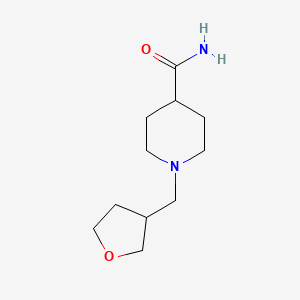
![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)
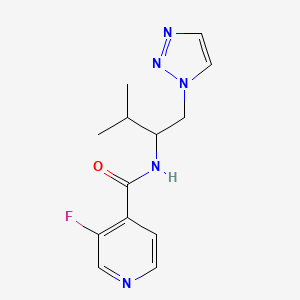

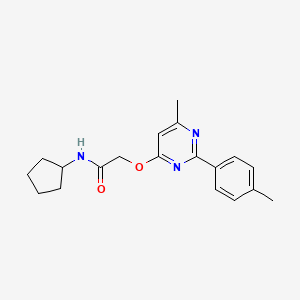
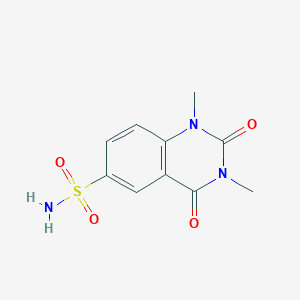

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
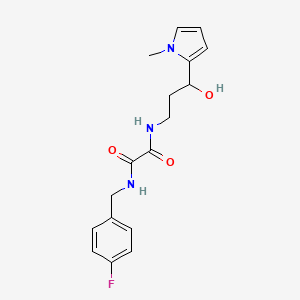
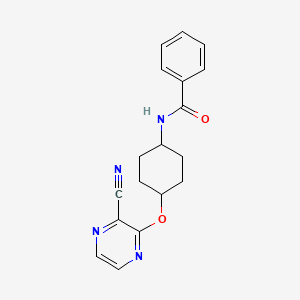
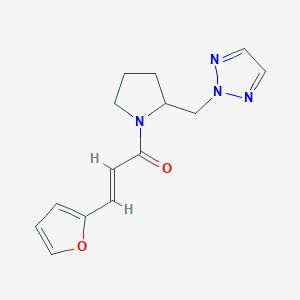
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
